Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 4-amino-4’-fluoro-[1,1’-biphenyl]-3-carboxylate is a biphenyl derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of two benzene rings connected at the 1,1’ position, with functional groups including an amino group, a fluoro group, and a carboxylate ester group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4’-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 4-fluorophenylboronic acid and 4-amino-3-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate is employed . The reaction is carried out in a solvent like dioxane under reflux conditions to yield the desired biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4’-fluoro-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of nitro derivatives.
Scientific Research Applications
Methyl 4-amino-4’-fluoro-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its biphenyl structure.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4’-fluoro-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluoro groups can enhance binding affinity and selectivity towards specific molecular targets. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4’-chloro-[1,1’-biphenyl]-3-carboxylate
- Methyl 4-amino-4’-bromo-[1,1’-biphenyl]-3-carboxylate
- Methyl 4-amino-4’-iodo-[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 4-amino-4’-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
methyl 2-amino-5-(4-fluorophenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUTMZSIGOCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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